![molecular formula C17H28ClNO4 B4409498 4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)
4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
Overview
Description
4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as PPEEM hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound hydrochloride can reduce inflammation and oxidative stress in various cell types, including neuronal cells, microglia, and astrocytes. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride hydrochloride in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride hydrochloride. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic properties in other disease models, such as cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound hydrochloride and its potential side effects.
Conclusion
In conclusion, this compound hydrochloride is a promising compound with potential therapeutic properties for the treatment of neurodegenerative diseases. Its anti-inflammatory, antioxidant, and neuroprotective effects make it an attractive candidate for further research. While there are limitations to its use in lab experiments, future research may lead to the development of more efficient synthesis methods and the exploration of its potential therapeutic properties in other disease models.
Scientific Research Applications
4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride hydrochloride has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-2-10-21-16-3-5-17(6-4-16)22-15-14-20-13-9-18-7-11-19-12-8-18;/h3-6H,2,7-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAMDYUPCEWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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